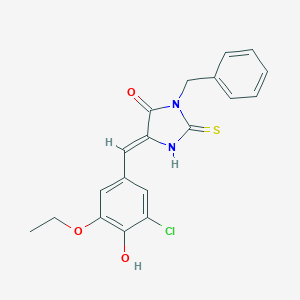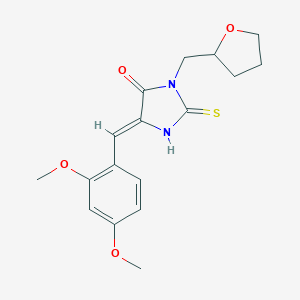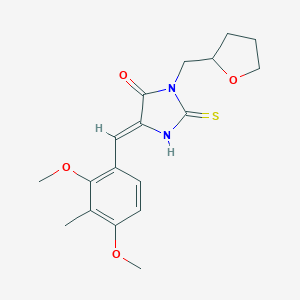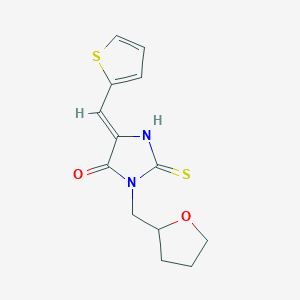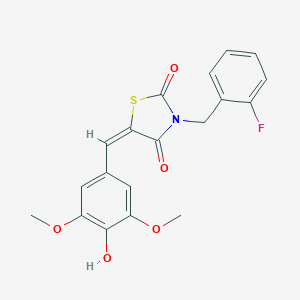
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to possess several biochemical and physiological effects.
作用机制
The mechanism of action of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. The inhibition of the NF-κB pathway leads to the reduction of inflammation and oxidative stress, which are associated with the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and obesity.
实验室实验的优点和局限性
One of the advantages of using 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is that it requires specialized equipment and expertise for its synthesis and characterization.
未来方向
There are several future directions for the research on 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another future direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, future research can focus on the optimization of its synthesis method and the development of more efficient and reproducible methods.
合成方法
The synthesis of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-fluorobenzaldehyde and 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported in various scientific research studies and has been found to be efficient and reproducible.
科学研究应用
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in vitro and in vivo models for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
产品名称 |
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H16FNO5S |
分子量 |
389.4 g/mol |
IUPAC 名称 |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO5S/c1-25-14-7-11(8-15(26-2)17(14)22)9-16-18(23)21(19(24)27-16)10-12-5-3-4-6-13(12)20/h3-9,22H,10H2,1-2H3/b16-9+ |
InChI 键 |
CXWFUBYDRPXLQZ-CXUHLZMHSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
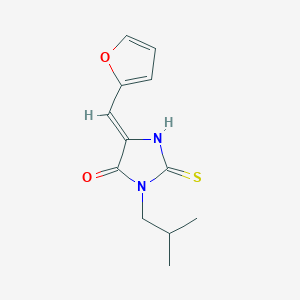
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
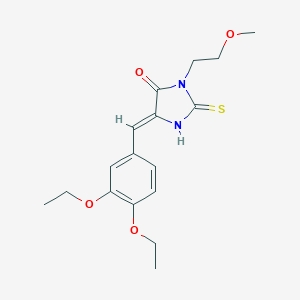
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
